Piperidin-3-ylmethanamine dihydrochloride

描述

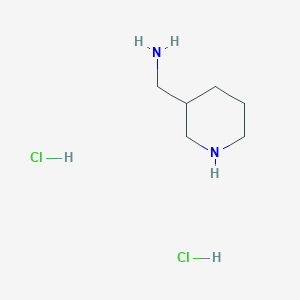

Piperidin-3-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Piperidin-3-ylmethanamine dihydrochloride can be synthesized through several methods. One common approach involves the reductive amination of 3-piperidone with formaldehyde and ammonium chloride, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically include:

Reductive Amination: 3-piperidone, formaldehyde, and ammonium chloride are reacted in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of Dihydrochloride Salt: The resulting amine is treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

Synthesis of 3-piperidone: This intermediate is prepared through the hydrogenation of pyridine derivatives.

Reductive Amination: Similar to the laboratory method, but optimized for large-scale production.

Purification and Crystallization: The final product is purified through recrystallization to achieve the desired purity and physical form.

化学反应分析

Types of Reactions

Piperidin-3-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenated compounds or alkylating agents are used in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted piperidine derivatives.

科学研究应用

Biological Activities

Piperidin-3-ylmethanamine dihydrochloride exhibits notable interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating neurological disorders such as anxiety, depression, and addiction. Preliminary studies indicate that this compound may modulate mood and reward pathways, although further clinical studies are necessary to validate these findings .

- Neuroscience : Research indicates that this compound may influence serotonin receptors, which are crucial for mood regulation. Studies have shown its potential in modulating anxiety-related behaviors.

- Pharmacology : The compound's interaction with dopamine receptors suggests it could play a role in addiction treatment by affecting reward pathways .

- Peptide Synthesis : Piperidin derivatives have been utilized as scaffolds for synthesizing peptide analogues, enhancing their stability and biological activity. For instance, studies have demonstrated the incorporation of piperidine moieties into peptide sequences to improve selectivity against specific proteases .

Case Study 1: Interaction with Serotonin Receptors

A study investigated the binding affinity of this compound to serotonin receptors (5-HT). Results indicated a significant interaction that could lead to therapeutic effects in mood disorders .

Case Study 2: Peptide Analogues

Research focused on synthesizing peptide analogues incorporating piperidine moieties to enhance inhibitory activity against cysteine proteases. The introduction of piperidine improved the structural rigidity and biological efficacy of the peptides tested against specific enzymes involved in immune response .

作用机制

The mechanism of action of piperidin-3-ylmethanamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:

Hydroxyl Oxidation: Catalyzed by metal catalysts, leading to the formation of hydroxyamine intermediates.

Amination and Imine Reduction: Sequential cascades of amination and imine reduction via hydrogen transfer, forming new carbon-nitrogen bonds.

相似化合物的比较

Piperidin-3-ylmethanamine dihydrochloride can be compared with other piperidine derivatives, such as:

Piperidine: A simpler structure with a single nitrogen atom in the ring.

Piperidin-4-ylmethanamine: Similar structure but with the amine group at the 4-position.

N-Methylpiperidine: A methylated derivative with different chemical properties.

生物活性

Piperidin-3-ylmethanamine dihydrochloride, also known as N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

Piperidine derivatives, including this compound, have been associated with various biological activities such as:

- Anticancer Effects : Studies indicate that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

- Neurotransmitter Modulation : The compound interacts with neurotransmitter receptors, influencing physiological processes related to the nervous system.

- Antimicrobial Properties : Some piperidine derivatives have shown efficacy against bacterial and fungal infections.

- Analgesic and Anti-inflammatory Effects : Research suggests potential applications in pain management and reducing inflammation.

This compound exhibits its biological effects through several mechanisms:

- Receptor Interaction : The compound binds to various neurotransmitter receptors, including cholinergic receptors, which are crucial for neurotransmission.

- Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmitter degradation .

- Oxidative Stress Reduction : The compound displays antioxidant properties, potentially protecting cells from oxidative damage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, a study demonstrated that certain piperidine-based compounds significantly reduced the growth of hematological cancer cell lines while promoting the expression of pro-apoptotic genes like p53 and Bax .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| II | Myeloma | 5.2 | Apoptosis induction |

| IV | Leukemia | 4.7 | Apoptosis induction |

Neurotransmitter Modulation

This compound has been shown to modulate neurotransmitter systems effectively. Its interaction with histamine H3 and sigma-1 receptors suggests potential applications in treating neurological disorders and pain management .

Antimicrobial Activity

The antimicrobial efficacy of piperidine derivatives has also been explored. A study reported that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Case Studies

- Cancer Therapy : In a controlled study involving FaDu hypopharyngeal tumor cells, a derivative of piperidin-3-ylmethanamine demonstrated enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin .

- Pain Management : A series of dual-action compounds based on the piperidine structure were evaluated for analgesic effects in animal models, showing promising results in both nociceptive and neuropathic pain contexts .

常见问题

Basic Research Questions

Q. What are the standard synthesis procedures for piperidin-3-ylmethanamine dihydrochloride, and how are intermediates characterized?

Synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, followed by hydrochlorination. For example, dihydrochloride salts can be prepared by treating the free base with HCl in a polar solvent (e.g., ethanol or water) under controlled pH . Intermediates are characterized via nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity. Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the proton and carbon environments of the piperidine ring and amine groups.

- FT-IR Spectroscopy : To identify functional groups (e.g., N-H stretching at ~3200 cm⁻¹ for amines).

- X-ray Diffraction (XRD) : For crystallinity assessment and salt form verification.

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability and dehydration behavior .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved chemical goggles .

- Ventilation : Use fume hoods to minimize inhalation risks; ensure eyewash stations and safety showers are accessible .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Q. How do solvent selection and pH influence the solubility of this compound?

The dihydrochloride salt is highly soluble in water and polar solvents (e.g., methanol, DMSO) due to its ionic nature. Solubility decreases in non-polar solvents like hexane. Adjusting pH below the compound’s pKa (~2–3 for amines) enhances solubility by protonating the amine group, while alkaline conditions may precipitate the free base .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Temperature Control : Lower temperatures (0–5°C) during HCl addition reduce side reactions.

- Stoichiometry : Use excess HCl (2.2 equivalents) to ensure complete salt formation.

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials .

- Catalysis : Explore catalytic methods (e.g., palladium-mediated coupling) for intermediate steps to enhance efficiency .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation : Compare NMR data with computational predictions (e.g., density functional theory) .

- Isotopic Labeling : Use deuterated solvents or 15N-labeled analogs to distinguish overlapping signals.

- Collaborative Analysis : Validate results with independent labs or databases like PubChem .

Q. What methodologies assess the stability of this compound under varying storage conditions?

- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC.

- Light Sensitivity : Use UV-vis spectroscopy to detect photodegradation products.

- Long-Term Studies : Store at 25°C and analyze periodically for up to 24 months .

Q. What in vitro and in vivo models are suitable for evaluating the biological activity of piperidin-3-ylmethanamine derivatives?

- In Vitro : Screen against target receptors (e.g., GPCRs) using radioligand binding assays or cell-based cAMP assays .

- In Vivo : Conduct pharmacokinetic studies in rodent models to assess bioavailability and metabolic stability.

- Toxicity Profiling : Use zebrafish embryos or human hepatocyte cultures for preliminary toxicity screening .

属性

IUPAC Name |

piperidin-3-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-4-6-2-1-3-8-5-6;;/h6,8H,1-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCRWYVOCMRVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661356 | |

| Record name | 1-(Piperidin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71766-76-2 | |

| Record name | 1-(Piperidin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。